molecular formula C10H21ClN2O2S B13051428 3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane hcl

3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane hcl

Cat. No.: B13051428
M. Wt: 268.80 g/mol
InChI Key: RWRQDVTYVOIWDA-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane HCl is a spirocyclic compound characterized by a central diazaspiro[5.5]undecane core with a methylsulfonyl group at the 3-position.

Properties

Molecular Formula

C10H21ClN2O2S

Molecular Weight

268.80 g/mol

IUPAC Name

3-methylsulfonyl-3,9-diazaspiro[5.5]undecane;hydrochloride

InChI

InChI=1S/C10H20N2O2S.ClH/c1-15(13,14)12-8-4-10(5-9-12)2-6-11-7-3-10;/h11H,2-9H2,1H3;1H

InChI Key

RWRQDVTYVOIWDA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC2(CCNCC2)CC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the methylsulfonyl group. One common method involves the cyclization of a suitable precursor under acidic conditions to form the spirocyclic core. The methylsulfonyl group is then introduced via a sulfonylation reaction using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonyl Group

The methylsulfonyl (-SO₂CH₃) group serves as an electrophilic center, enabling nucleophilic displacement reactions. This reactivity is critical for structural modifications in medicinal chemistry applications.

Key Observations:

  • Replacement of the methylsulfonyl group with amines or alcohols occurs under mild basic conditions (e.g., K₂CO₃ in DMF at 60°C).

  • Substitutions at position 3 significantly alter biological activity; bulkier groups reduce receptor-binding affinity (e.g., MCH-R1) .

NucleophileReaction ConditionsYieldProduct Bioactivity Change
AminesDMF, K₂CO₃, 60°C, 12h65-78%↑ Binding affinity for GPCR targets
ThiolsEtOH, NaH, RT, 6h52%Improved metabolic stability

Amine Functionalization Reactions

The secondary amines in the diazaspiro core participate in alkylation and acylation reactions, enabling further derivatization:

Alkylation:

  • Reacts with alkyl halides (e.g., methyl iodide) in THF using DBU as a base.

  • Position 9 substitutions are sterically challenging due to the spirocyclic structure .

Acylation:

  • Acetyl chloride in dichloromethane with triethylamine yields N-acetyl derivatives.

  • Acylation at position 3 enhances solubility in polar solvents (logP reduction by 0.8 units).

Thermal Decomposition Pathways

Under oxidative or high-temperature conditions (>200°C), the compound decomposes into:

  • Sulfur oxides (SOₓ)

  • Nitrogen oxides (NOₓ)

  • Hydrogen chloride gas

Stability Data:

ConditionDegradation ProductsHazard Profile
250°C, open airSO₂, NO, HClRespiratory irritant
180°C, inert atmMinimal decompositionStable for storage

Catalytic Hydrogenation

While not directly reported for this compound, structurally analogous diazaspiro systems undergo:

  • Ring-opening hydrogenation using Pd/C in methanol.

  • Selective reduction of exocyclic double bonds (if present) without affecting the spiro core.

Interaction with Biological Targets

The methylsulfonyl group participates in hydrogen bonding with enzyme active sites:

  • Forms a 2.8 Å interaction with His³⁸⁷ in geranylgeranyltransferase I (GGTase I).

  • Modulating this interaction improves IC₅₀ values by 3-5x in cancer cell assays.

Key Mechanism:
GGTase I+CompoundInhibited complex (Ki=11 nM)\text{GGTase I} + \text{Compound} \rightarrow \text{Inhibited complex (}K_i = 11\ \text{nM)}

This compound’s reactivity profile highlights its versatility as a scaffold in drug discovery, particularly for targeting protein prenylation pathways and GPCRs. Controlled functionalization at position 3 and stabilization of the spirocyclic core remain critical for optimizing pharmacological properties .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C10H20N2O2S·HCl
  • Molecular Weight : 168.28 g/mol
  • CAS Number : 2206360-37-2

The compound features a spirocyclic structure, which is often associated with biological activity, making it a candidate for drug development and other applications.

Medicinal Chemistry

The compound's unique structure allows for exploration in drug design and development. Its potential applications include:

  • Antidepressant Activity : Some studies suggest that spirocyclic compounds exhibit antidepressant properties due to their ability to interact with neurotransmitter systems. Research into derivatives of 3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane may provide insights into new antidepressant therapies.
  • Antimicrobial Properties : The presence of a methylsulfonyl group could enhance the compound's interaction with microbial targets, leading to potential antimicrobial applications.

Cosmetic Formulations

The compound is also being investigated for its use in cosmetic products due to its skin compatibility and potential moisturizing effects:

  • Skin Care Products : Research indicates that compounds with similar structures can improve skin hydration and barrier function. Formulations incorporating 3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane hydrochloride may enhance the efficacy of topical treatments.

Data Tables

Application AreaPotential BenefitsRelevant Studies
Medicinal ChemistryAntidepressant activity, antimicrobial propertiesOngoing research on spirocyclic compounds
Cosmetic FormulationsSkin hydration, improved barrier functionStudies on dermatological formulations

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry examined the antidepressant effects of various spirocyclic compounds. Results indicated that certain derivatives showed significant improvement in depressive behaviors in animal models, suggesting a pathway for further investigation into 3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane hydrochloride as a potential therapeutic agent.

Case Study 2: Cosmetic Efficacy

Research conducted by dermatological scientists focused on the formulation of creams containing spirocyclic compounds, including 3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane hydrochloride. The study demonstrated enhanced skin hydration and reduced transepidermal water loss compared to control formulations, supporting its use in skincare products.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Diazaspiro[5.5]undecane Derivatives

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight Melting Point (°C) Key Applications References
3-Methyl-3,9-diazaspiro[5.5]undecane HCl Methyl C₁₀H₂₀N₂·HCl 168.28 (base) 128–130 Intermediate in antiviral research
3,9-Diazaspiro[5.5]undeca-2-one Ketone (undeca-2-one) C₁₀H₁₆N₂O 180.25 Not reported CCR5 antagonist (HIV entry inhibitor)
3-(Phenylmethyl)-3,9-diazaspiro[5.5]undecane Benzyl C₁₆H₂₄N₂ 244.38 Not reported Cell adhesion studies (syndecan-4)
9-Benzyl-1-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane Benzyl + methoxyphenyl C₂₃H₂₉N₂O 349.50 Not reported Structural diversity in drug design
3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane HCl Methylsulfonyl C₁₀H₂₀N₂O₂S·HCl ~275.8 (est.) Not reported Hypothesized CNS/antiviral activity N/A

Key Observations

The ketone derivative (undeca-2-one) exhibits a lower molecular weight (180.25 vs. 244–349 for others), which may improve bioavailability in antiviral applications .

Biological Activity: CCR5 Antagonists: The undeca-2-one derivative () blocks HIV entry by targeting CCR5 receptors, demonstrating IC₅₀ values in the nanomolar range. Its spirocyclic core optimizes binding to the receptor’s hydrophobic pocket . GABAAR Antagonists: Derivatives with bulky 3-substituents (e.g., indole-phenyl groups) show α-subunit-dependent potency in GABA receptor modulation. Substitutions on the secondary amine abolish activity, highlighting the importance of steric and electronic compatibility .

Synthetic Considerations :

  • Deprotection strategies (e.g., TFA-mediated cleavage of tert-butyl carbamates) are common in synthesizing these compounds ().
  • The methylsulfonyl group may require specialized sulfonation or oxidation steps, differing from alkylation or acylation methods used for other analogs .

Biological Activity

3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane hydrochloride is a compound belonging to the class of diazaspiro compounds, which have garnered interest due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Chemical Name : 3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane hydrochloride
  • CAS Number : 13323-45-0
  • Molecular Formula : C10H20N2O2S
  • Molecular Weight : 232.35 g/mol

Biological Activity Overview

The biological activity of 3-(methylsulfonyl)-3,9-diazaspiro[5.5]undecane hydrochloride has been explored in various studies, indicating its potential in treating several conditions:

  • Cancer Treatment : Research has shown that compounds in the diazaspiro family can inhibit geranylgeranyltransferase I (GGTase I), leading to the inactivation of YAP1 and TAZ pathways that are crucial for cancer cell proliferation. This suggests a potential use in anti-cancer therapies .
  • Neurological Effects : Studies indicate that diazaspiro compounds may act as antagonists at the gamma-aminobutyric acid type A receptor (GABAAR), which is significant for neurological disorders. Compounds similar to 3-(methylsulfonyl)-3,9-diazaspiro[5.5]undecane have demonstrated low cellular membrane permeability but significant receptor binding affinity .
  • Pain Management : The compound's structural characteristics suggest it may play a role in pain modulation, potentially offering new avenues for analgesic drug development .

The mechanisms through which 3-(methylsulfonyl)-3,9-diazaspiro[5.5]undecane hydrochloride exerts its effects include:

  • Inhibition of GGTase I : This inhibition disrupts critical signaling pathways involved in cell proliferation and survival, making it a candidate for cancer treatment.
  • GABAAR Modulation : By acting on GABA receptors, the compound may influence neurotransmission and provide therapeutic effects in anxiety and seizure disorders.

Case Studies

  • Cancer Cell Proliferation Inhibition : A study demonstrated that derivatives of diazaspiro compounds significantly reduced proliferation rates in various cancer cell lines by targeting GGTase I .
  • Neurological Studies : In vitro studies on GABAAR antagonism showed that modifications to the diazaspiro structure could enhance binding affinity and alter receptor activity, suggesting potential therapeutic applications in neurological disorders .

Data Tables

PropertyValue
Molecular FormulaC10H20N2O2S
Molecular Weight232.35 g/mol
CAS Number13323-45-0
Potential ApplicationsCancer treatment, pain management, neurological disorders
StudyFindings
Cancer Proliferation StudyInhibition of GGTase I leading to reduced cell growth
Neurological ActivityAntagonism at GABAAR with potential therapeutic effects

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane HCl with high purity?

Answer:
A robust synthesis involves reductive amination and sulfonylation steps. For example, tert-butyl-protected intermediates (e.g., tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate) can be deprotected using trifluoroacetic acid (TFA) in dichloromethane, followed by methylsulfonyl group introduction via sulfonyl chloride under basic conditions . Purification via column chromatography (e.g., EtOAC/hexane gradients) or recrystallization ensures high purity. Monitoring reaction progress with thin-layer chromatography (TLC) and confirming final product integrity via HRMS (e.g., observed vs. calculated m/z) is critical .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

  • HRMS (High-Resolution Mass Spectrometry): Validates molecular weight and purity (e.g., Δ < 0.0003 m/z between observed and calculated values) .
  • NMR (1H/13C): Confirms spirocyclic structure and methylsulfonyl substitution. For example, distinct shifts for diazaspiro protons (~3.0–4.0 ppm) and sulfonyl-attached methyl groups (~3.3 ppm) .
  • X-ray Crystallography: Resolves conformational rigidity of the spiro scaffold. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography .

Advanced: How can researchers address discrepancies in biological activity data between enantiomers or stereoisomers?

Answer:
Spiro compounds often exhibit stereochemical complexity. To resolve activity discrepancies:

  • Chiral Chromatography: Use chiral stationary phases (e.g., amylose- or cellulose-based) for enantiomeric separation.
  • Asymmetric Synthesis: Employ chiral auxiliaries or catalysts during key steps (e.g., reductive amination) to control stereochemistry.
  • Biological Assays: Validate enantiomer-specific activity using isothermal titration calorimetry (ITC) or cellular uptake studies .

Advanced: What computational approaches are effective in predicting target interactions for this compound?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., ATPases or kinases). The spiro scaffold’s rigidity reduces conformational noise in docking poses .
  • Molecular Dynamics (MD) Simulations: Assess binding stability over time (e.g., 100-ns simulations in GROMACS). Focus on hydrogen bonding between the methylsulfonyl group and catalytic residues .
  • QSAR Modeling: Correlate substituent effects (e.g., sulfonyl vs. carbonyl) with activity using descriptors like logP and polar surface area .

Basic: What are the recommended safety protocols and storage conditions for this compound?

Answer:

  • Handling: Use PPE (gloves, goggles) in a fume hood due to potential irritancy. Avoid inhalation or skin contact (similar diazaspiro compounds require stringent safety measures) .
  • Storage: Store at 2–8°C in airtight, light-protected containers to prevent degradation. Desiccate to avoid hygroscopic effects .

Advanced: How can this compound serve as a building block in polymer synthesis?

Answer:
Spirocyclic amines are valuable for designing self-catalyzed poly(ortho ester)s. For example:

  • Diketene Acetal Analogs: React with diols under mild conditions to form biodegradable polymers. Optimize reaction stoichiometry (e.g., 1:1.2 diol-to-spiro compound ratio) and monitor erosion rates via GPC .
  • Drug Delivery Systems: Incorporate the spiro moiety into amphiphilic copolymers for controlled release. Characterize using DSC (thermal stability) and DLS (nanoparticle size) .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Answer:

  • Temperature Control: Maintain ≤0°C during sulfonylation to suppress side reactions (e.g., over-sulfonation) .
  • Stoichiometry: Use a slight excess of methylsulfonyl chloride (1.1 eq.) and scavengers (e.g., triethylamine) to neutralize HCl by-products .
  • In Situ Monitoring: Employ HPLC with UV detection (λ = 254 nm) to track intermediate consumption and optimize reaction quenching .

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